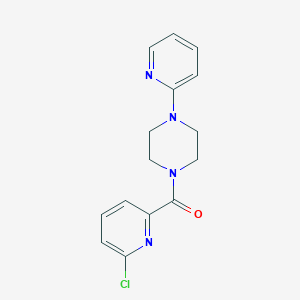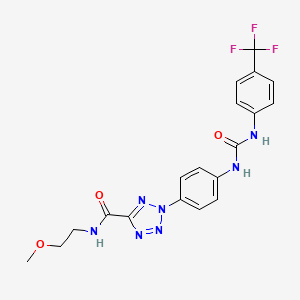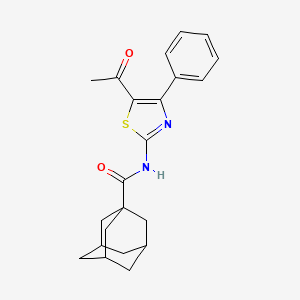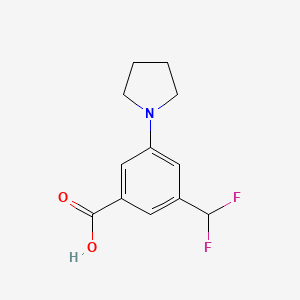
(6-Chloropyridin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, followed by the introduction of the pyridine rings through a series of coupling reactions. The ketone functional group could be introduced through a carbonylation reaction or through the oxidation of a secondary alcohol .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic pyridine rings, a saturated piperazine ring, and a polar ketone functional group. The presence of nitrogen atoms in the pyridine and piperazine rings could potentially allow for hydrogen bonding interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyridine rings, the piperazine ring, and the ketone functional group. The pyridine rings could potentially undergo electrophilic aromatic substitution reactions, while the piperazine ring could undergo reactions with electrophiles due to the presence of nitrogen lone pairs. The ketone functional group could undergo a variety of reactions, including nucleophilic addition and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar ketone functional group could confer some degree of water solubility, while the presence of the aromatic pyridine rings could increase its lipophilicity. The pKa of the compound would be influenced by the presence of the nitrogen atoms in the pyridine and piperazine rings .Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical, its mechanism of action would likely involve interaction with biological targets such as enzymes or receptors. The presence of the pyridine and piperazine rings could potentially allow for interactions with biological targets through pi stacking or hydrogen bonding interactions .
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could involve further exploration of its chemical reactivity and potential uses. This could include studies to determine its biological activity, investigations into its potential uses as a pharmaceutical or agrochemical, or research to develop new synthetic methods for its preparation .
Propiedades
IUPAC Name |
(6-chloropyridin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c16-13-5-3-4-12(18-13)15(21)20-10-8-19(9-11-20)14-6-1-2-7-17-14/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWIIPDWEAIXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloropyridin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2454813.png)
![4-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2454815.png)
![N-[2,2-Difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2454817.png)

![3-(Methylsulfanyl)-1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2454820.png)
![[3-(4-Nitrophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2454821.png)
![ethyl 2-(2-methoxy-5-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2454823.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2454825.png)

![4-((4-chlorophenyl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2454827.png)

![N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2454830.png)
![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2,4-dichlorobenzoate](/img/structure/B2454831.png)
